Pentalene, 1,2,3,3a-tetrahydro-
Description
Structure
3D Structure
Properties
CAS No. |
61771-82-2 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2,3,3a-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3-4,7H,2,5-6H2 |
InChI Key |
ABIPLJQFLRXYES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=C2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,3,3a Tetrahydropentalene and Its Derivatives
Strategic Approaches to Core Scaffold Construction
The creation of the fused five-membered ring system of tetrahydropentalene relies on a variety of strategic bond-forming processes. These range from the convergent assembly of multiple components in a single operation to elegant transition metal-catalyzed cyclizations, intricate skeletal reorganizations, and classical condensation reactions.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecular architectures. The cis-bicyclo[3.3.0]octan-3-one, a key derivative of tetrahydropentalene, serves as a versatile starting material in such sequences. It has been utilized in the Bucherer–Bergs and Strecker reactions, which provide hydantoins and α-amino acids, respectively. cdnsciencepub.com The stereochemical outcome of these reactions is influenced by the preferred conformation of the cyclopentane (B165970) rings within the bicyclic system. cdnsciencepub.com
A powerful cascade reaction for the direct construction of functionalized cis-bicyclo[3.3.0]octenes has also been developed. nih.gov This process begins with the carbolithiation of 3-methylene-1,4-cyclooctadiene using alkyllithium reagents. The resulting cyclooctadienyl anion undergoes a disrotatory electrocyclization, which is then followed by trapping with various electrophiles to yield the desired bicyclic product. nih.gov This methodology allows for the rapid assembly of the core structure and the introduction of diverse functionalities.
Transition Metal-Catalyzed Cyclization Reactions
The unique ability of transition metals to orchestrate complex bond formations has made them indispensable tools in modern organic synthesis. Catalytic cyclization reactions, in particular, provide powerful and atom-economical routes to the tetrahydropentalene core.
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to generate an α,β-cyclopentenone. wikipedia.org This reaction is one of the most significant and widely used methods for constructing five-membered rings. When applied in an intramolecular fashion, where the alkene and alkyne moieties are tethered within the same molecule (an enyne), the PKR becomes a particularly powerful tool for the synthesis of bicyclic systems like the 1,2,3,3a-tetrahydropentalene core. wikipedia.orglibretexts.org
The reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), which acts as both a catalyst and the source of carbon monoxide. libretexts.org The accepted mechanism involves the initial formation of a dicobalt hexacarbonyl alkyne complex, followed by coordination of the alkene. Subsequent migratory insertion steps and reductive elimination deliver the final bicyclic cyclopentenone product. beilstein-journals.org While the original reaction often required stoichiometric amounts of the cobalt reagent, modern catalytic versions have been developed using various transition metals, including cobalt, rhodium, and nickel, often employing additives like N-oxides to facilitate the reaction under milder conditions. wikipedia.orgbeilstein-journals.orguwindsor.ca
Catalytic carbonylative double cyclization represents a highly efficient strategy for building complex polycyclic frameworks, as it allows for the formation of two rings in a single synthetic step with the incorporation of a carbonyl group. mdpi.com This methodology can be seen as a powerful extension of carbonylative cyclization chemistry. For example, palladium(II) catalysts can promote the carbonylative double cyclization of enediol derivatives to form the tetrahydrofuro[3,2-b]furan-2(3H)-one core, a substructure related to the bicyclo[3.3.0]octane system. mdpi.com
Another related approach involves the zirconocene-promoted bicyclization of enynes and diynes. The resulting zirconabicycles can be converted into bicyclic enones, including those with the bicyclo[3.3.0]octane skeleton, through a subsequent carbonylation step. acs.org These methods provide direct access to complex, value-added molecular architectures from relatively simple, readily available starting materials. mdpi.com
Skeletal Rearrangement Reactions
Skeletal rearrangements, which involve the reorganization of a molecule's carbon framework, can provide access to complex and otherwise difficult-to-synthesize ring systems. Several elegant rearrangements have been developed to produce the bicyclo[3.3.0]octane core.
One notable example is the rearrangement of bicyclo[3.2.1]octenol derivatives. oup.com When treated with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), these substrates rearrange to form either bicyclo[3.3.0]oct-3-en-2-one or 2-methylenebicyclo[3.3.0]oct-3-ene derivatives. The specific product obtained is dependent on the substitution pattern at the C-1 position of the starting material. oup.com
In a more unusual transformation, a bicyclo[3.3.1]nonane framework has been shown to undergo a skeletal rearrangement to a highly functionalized bicyclo[3.3.0]octane system. edulll.gracs.orgnih.gov This novel reaction is induced by an intramolecular Michael addition and proceeds through a series of cascade transformations to yield the thermodynamically more stable fused 5-5 ring system. edulll.gracs.org
Condensation Reactions (e.g., Claisen-Schmidt Condensation)
Classic condensation reactions remain a cornerstone of organic synthesis for forming carbon-carbon bonds. The Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, is a prime example. researchgate.net This reaction is typically used to synthesize chalcones (α,β-unsaturated ketones). researchgate.net
While the Claisen-Schmidt condensation itself does not directly produce the tetrahydropentalene skeleton, its products can be key intermediates in a subsequent cyclization step. A high-yielding synthesis of a tetraphenyl-dihydropentalene derivative has been reported based on a simple annulation reaction between cyclopentadiene (B3395910) and a chalcone. This two-step sequence, combining a classical condensation with a cyclization, provides an effective entry into the pentalene (B1231599) ring system.
Enantioselective Synthesis and Chiral Induction Methodologies
The generation of single-enantiomer tetrahydropentalene derivatives relies on methodologies that can differentiate between enantiotopic faces or groups of a prochiral substrate or resolve a racemic mixture. These include asymmetric catalysis, enzymatic resolutions, and the use of chiral auxiliaries.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples focusing directly on the formation of the 1,2,3,3a-tetrahydropentalene skeleton are not extensively documented in the provided results, general principles of organocatalysis are widely applicable. researchgate.net Organocatalysts, which are small organic molecules, can activate substrates in a chiral environment, guiding the formation of one enantiomer over the other. researchgate.net For instance, proline and its derivatives are known to catalyze asymmetric aldol (B89426) and Michael reactions, which could be key steps in constructing the pentalene ring system. rsc.org
Similarly, asymmetric catalytic domino reactions, where multiple bond-forming events occur in a single pot under the control of a chiral catalyst, represent a powerful tool for building complex heterocyclic and carbocyclic structures like tetrahydropyridines. nih.gov A hypothetical approach for tetrahydropentalene could involve an enantioselective Michael-aldol cascade reaction to construct the fused five-membered rings with high stereocontrol. rsc.org
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. rsc.org This method has been successfully applied to the synthesis of functionalized pentalene derivatives. thieme-connect.com
In one notable example, a racemic primary alcohol containing the bicyclo[3.3.0]octane skeleton was subjected to kinetic resolution using lipases. thieme-connect.com The process involves the selective acylation of one enantiomer, allowing for the separation of the faster-reacting enantiomer (as its acetate (B1210297) ester) from the slower-reacting enantiomer (the unreacted alcohol). rsc.orgthieme-connect.com This strategy yielded the desired pentalene precursor with high enantiomeric excess. thieme-connect.com
A key study started from the Weiss diketone (bicyclo[3.3.0]octane-3,7-dione), which was converted into a racemic silyl-protected 3-methylbicyclo[3.3.0]octenol. thieme-connect.com This intermediate underwent a Lewis acid-catalyzed carbonyl-ene reaction with trioxane (B8601419) to produce a racemic primary alcohol with an exocyclic double bond. thieme-connect.com The subsequent kinetic resolution via lipase-catalyzed acetylation effectively separated the enantiomers. thieme-connect.com
| Enzyme (Lipase) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product Acetate | Enantiomeric Excess (ee) of Unreacted Alcohol |
|---|---|---|---|---|
| Lipase (B570770) from Pseudomonas fluorescens (Amano P) | 48 | 46 | 90% | 79% |
| Lipase from Pseudomonas cepacia (Amano PS) | 120 | 52 | 92% | >98% |
| Immobilized Lipase from Candida antarctica (Novozym 435) | 120 | 51 | 82% | 85% |
This approach highlights the utility of lipases, particularly from Pseudomonas cepacia, in achieving high levels of enantiomeric purity for functionalized pentalene precursors. thieme-connect.com Other studies on related bicyclo[3.3.0]octane systems, such as the resolution of diols, further underscore the effectiveness of enzymes like Pseudomonas cepacia lipase (lipase PS) in producing enantiopure building blocks. researchgate.netnih.govacs.org
The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.orgharvard.edu This method involves temporarily attaching a chiral molecule (the auxiliary) to a substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. wikipedia.org
Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. researchgate.netwikipedia.org For instance, an achiral carboxylic acid can be converted into an amide using a chiral amine like pseudoephenamine. harvard.edu The chiral environment created by the auxiliary then forces subsequent reactions, such as alkylation at the α-carbon, to proceed with high diastereoselectivity. harvard.edu Removal of the auxiliary reveals the enantiomerically enriched product. harvard.edu
While specific applications of this method for the synthesis of 1,2,3,3a-tetrahydropentalene are not detailed in the provided search results, the strategy is broadly applicable. A potential synthetic route could involve attaching a chiral auxiliary to a cyclopentane-based precursor and using it to control the stereochemistry of an annulation reaction that forms the second five-membered ring. This method is particularly noted for its effectiveness in creating quaternary stereocenters. harvard.edu
Selective Functionalization and Derivatization Protocols
Once the chiral tetrahydropentalene core is established, further modifications are often required. These transformations must be highly selective to avoid disturbing the existing stereocenters or to create new ones with a specific, predictable orientation.
Diastereoselective reactions are used to introduce new functional groups or modify existing ones, where the stereochemical outcome is controlled by a pre-existing chiral center within the molecule. core.ac.uk Steric hindrance and electronic effects from the established stereocenters guide the incoming reagent to a specific face of the molecule. core.ac.uknih.gov
A practical example is the functionalization of an enantiomerically enriched pentalene derivative containing an exocyclic double bond, obtained from the enzymatic resolution described previously. thieme-connect.com This compound can undergo hydroboration followed by oxidative workup. This two-step reaction sequence converts the alkene into an alcohol. The bulky borane (B79455) reagent preferentially attacks the less sterically hindered face of the double bond, leading to the formation of a trihydroxy pentalene derivative as a single diastereomer. thieme-connect.com
Alkylation and arylation reactions create new carbon-carbon bonds, allowing for the introduction of various substituents onto the tetrahydropentalene framework. While no specific examples on the tetrahydropentalene core are available, general methods like the Friedel-Crafts reaction are well-established for this purpose on aromatic systems. youtube.comyoutube.comyoutube.com
The Friedel-Crafts alkylation involves an alkyl halide and a Lewis acid catalyst to attach an alkyl group to an aromatic ring. youtube.com However, this reaction is prone to limitations such as carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material. youtube.comyoutube.com Friedel-Crafts acylation, followed by reduction of the ketone, is often used as an alternative to overcome these issues. youtube.com Should the tetrahydropentalene system contain an aromatic moiety or a sufficiently reactive C-H bond, these methods could potentially be adapted for its functionalization.
Oxidation and Reduction Chemistry
The manipulation of oxidation states within the 1,2,3,3a-tetrahydropentalene framework is crucial for the introduction of functional groups and the elaboration of the bicyclic core. Both oxidation and reduction reactions have been effectively employed to achieve desired molecular transformations.
Oxidation:
A key oxidation strategy for the olefinic moiety within tetrahydropentalene derivatives is hydroboration-oxidation. This two-step process allows for the anti-Markovnikov hydration of the double bond, leading to the introduction of a hydroxyl group. For instance, the hydroboration-oxidation of a dibenzoate derivative of a hexahydropentalenedimethanol has been reported to yield the corresponding alcohols. In a specific example, the reaction of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-hexahydro-1,3-pentalenedimethanol dibenzoate with borane followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) afforded a mixture of symmetric and unsymmetric alcohols in approximately 60% yield. This transformation highlights the utility of hydroboration-oxidation in accessing functionalized bicyclo[3.3.0]octane systems. Subsequent oxidation of the resulting alcohols to ketones can be achieved using reagents such as pyridinium (B92312) dichromate (PDC), providing a clean conversion to the corresponding carbonyl compounds in high yields. mdpi.comnih.gov
Another powerful oxidation method applicable to the diene system of a tetrahydropentalene is the ruthenium tetraoxide (RuO₄)-catalyzed oxidative cyclization of 1,5-dienes. This reaction can lead to the stereoselective formation of tetrahydrofuran (B95107) derivatives, a transformation that could be applied to appropriately substituted tetrahydropentalene precursors. nih.gov
Reduction:
The reduction of the double bond in 1,2,3,3a-tetrahydropentalene derivatives is commonly achieved through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). nih.govacs.org The reaction proceeds via syn-addition of two hydrogen atoms to the same face of the double bond. mit.edumasterorganicchemistry.comresearchgate.net For instance, catalytic hydrogenation of an alkene over a palladium on carbon (Pd/C) catalyst results in a saturated alkane. nih.gov This method is generally effective for the reduction of unhindered double bonds and is compatible with a variety of functional groups, although aromatic rings are typically not reduced under these conditions. acs.org
A metal-free alternative for the reduction of alkenes is the use of diimide (N₂H₂). wikipedia.org Diimide can be generated in situ from various precursors, such as the oxidation of hydrazine (B178648) or the decarboxylation of potassium azodicarboxylate. wikipedia.orgresearchgate.net This reagent also delivers hydrogen in a syn-fashion and is particularly useful for reducing unpolarized carbon-carbon double bonds. wikipedia.orgyoutube.com It exhibits good functional group tolerance, leaving sensitive groups like peroxides intact. wikipedia.org Furthermore, diimide can show selectivity for less substituted double bonds. wikipedia.org This method offers a valuable alternative to catalytic hydrogenation, especially when metal contamination or catalyst poisoning by heteroatoms like sulfur is a concern. youtube.com
Catalytic transfer hydrogenation represents another important reduction technique. In this method, a hydrogen donor, such as a secondary alcohol or a mixture of triethylamine (B128534) and formic acid, is used in conjunction with a transition metal catalyst, often based on rhodium, ruthenium, or iridium. google.comnih.gov This approach avoids the need for gaseous hydrogen and can be highly effective for the reduction of various unsaturated functionalities. capes.gov.bracs.org
Cyclopropanation of Olefinic Moieties
The introduction of a cyclopropane (B1198618) ring onto the olefinic portion of 1,2,3,3a-tetrahydropentalene derivatives provides a powerful strategy for increasing molecular complexity and accessing unique three-dimensional structures. The strained cyclopropane ring can also serve as a synthetic handle for further transformations.
The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. numberanalytics.comwikipedia.org It involves the reaction of an alkene with a zinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)). numberanalytics.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. numberanalytics.com A modification of this reaction, using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (the Furukawa reagent), often provides improved reactivity and is particularly effective for unfunctionalized alkenes. mdpi.comnih.govwikipedia.org
Metal-catalyzed cyclopropanation using diazo compounds offers another versatile route. For instance, palladium-catalyzed reactions of 2-substituted 1,3-dienes with diazo esters have been shown to produce vinylcyclopropanes with high regioselectivity. acs.org While the diastereoselectivity can be low in some cases, the method is scalable and tolerates a range of functional groups. acs.org Cobalt-catalyzed variants of the Simmons-Smith reaction have also been developed for the dimethylcyclopropanation of 1,3-dienes, providing access to gem-dimethylated vinylcyclopropanes which are challenging to synthesize using traditional zinc carbenoids. nih.gov
The choice of catalyst and reaction conditions can significantly influence the outcome of these reactions. For example, in the context of C-H functionalization versus cyclopropanation of N-Boc-2,5-dihydro-1H-pyrrole, the use of a donor/acceptor carbene from an aryldiazoacetate favored C-H functionalization, while an acceptor carbene from ethyl diazoacetate led to cyclopropanation.
| Cyclopropanation Method | Reagents | Key Features | Reference(s) |
| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) | Stereospecific, reliable for many alkenes. | numberanalytics.comwikipedia.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity, good for unfunctionalized alkenes. | mdpi.comnih.govwikipedia.org |
| Palladium-Catalyzed | Diazo esters, Pd catalyst | High regioselectivity for 1,3-dienes, scalable. | acs.org |
| Cobalt-Catalyzed | Me₂CCl₂, Zn, Co catalyst | Access to gem-dimethylated cyclopropanes. | nih.gov |
Scalable Synthesis and Process Optimization for 1,2,3,3a-Tetrahydropentalene Derivatives
The transition from laboratory-scale synthesis to large-scale production of 1,2,3,3a-tetrahydropentalene derivatives necessitates careful consideration of process optimization to ensure safety, efficiency, and economic viability. Key aspects of this include the choice of reagents, reaction conditions, and purification methods.
For palladium-catalyzed cross-coupling reactions, which are often employed in the synthesis of complex derivatives, several factors can be optimized. numberanalytics.com These include the choice of ligand and palladium catalyst, solvent, temperature, and the concentration of reactants. numberanalytics.com Strategies to minimize catalyst deactivation and side reactions are crucial for achieving high yields and purity on a larger scale. numberanalytics.com The use of continuous flow reactors can also be a valuable strategy for scaling up these reactions. numberanalytics.com
In the context of cyclopropanation, the Simmons-Smith reaction has been successfully scaled up. One report describes a large-scale cyclopropanation in a 22-liter flask, highlighting modifications to manage the exothermic nature of the reaction and the handling of the zinc reagent. capes.gov.br For instance, using zinc in the form of cones or plates instead of dust allows for better control of the reaction rate. capes.gov.br
The synthesis of the bicyclo[3.3.0]octane core itself has been optimized for large-scale preparation. The Weiss-Cook reaction, a condensation of a 1,3-dicarboxylate with a 1,2-dicarbonyl compound, provides a direct route to bicyclo[3.3.0]octane-3,7-diones and has been optimized for multigram synthesis. acs.org
The development of robust and scalable synthetic routes is essential for the practical application of 1,2,3,3a-tetrahydropentalene derivatives in various fields. Careful optimization of reaction parameters, consideration of reagent costs and safety, and the potential implementation of technologies like flow chemistry are all critical components of a successful scale-up strategy. researchgate.net
| Process Consideration | Optimization Strategies | Relevance to Tetrahydropentalene Synthesis | Reference(s) |
| Catalyst Selection | Screening ligands and metal precursors for activity and stability. | Crucial for efficient cross-coupling and cyclopropanation reactions. | numberanalytics.com |
| Reaction Conditions | Optimizing temperature, concentration, and solvent. | Impacts yield, selectivity, and reaction time. | numberanalytics.com |
| Reagent Handling | Using safer and more manageable forms of reagents (e.g., zinc plates vs. dust). | Enhances safety and control in large-scale reactions. | capes.gov.br |
| Purification | Developing efficient extraction and crystallization procedures. | Important for obtaining high-purity products on a large scale. | google.com |
| Flow Chemistry | Implementing continuous flow reactors for improved heat and mass transfer. | Can lead to higher throughput and better process control. | researchgate.net |
Mechanistic Investigations of 1,2,3,3a Tetrahydropentalene Transformations
Elucidation of Reaction Pathways
The formation of the 1,2,3,3a-tetrahydropentalene structure can be achieved through various reaction pathways, each with distinct mechanistic features. These include reactions induced by boranes, catalysis by transition metals, and elegant cascade sequences that build molecular complexity in a single operation.
Borane-Induced Oligomerization and Carboboration Mechanisms
Boranes, particularly those with strong Lewis acidic character like tris(pentafluorophenyl)borane (B72294), are effective in promoting cyclization and carbon-carbon bond-forming reactions. The fundamental process often involves carboboration, where both a carbon and a boron group add across a double or triple bond. bohrium.com The mechanism is highly dependent on the specific reagents and substrates.
In a typical borane-induced reaction, the electron-deficient boron atom acts as an electrophile, activating an unsaturated substrate such as an alkene or allene (B1206475). bohrium.comnih.gov For instance, the reaction of arylallenes with tris(pentafluorophenyl)borane has been shown to proceed through a 1,1-carboboration mechanism. nih.gov This process involves the borane (B79455) inducing cyclization of the allene while simultaneously transferring one of its organic substituents (in this case, a pentafluorophenyl group) to form a new C-C bond. nih.gov Computational studies and Hammett plot analysis have supported a mechanism involving a zwitterionic intermediate, which can be formed during the carboboration step. bohrium.comnih.gov While not a direct synthesis of 1,2,3,3a-tetrahydropentalene, this mechanism illustrates how boranes can facilitate the complex bond formations necessary to construct cyclic and bicyclic systems from acyclic precursors.
Catalytic Cycle Analysis in Metal-Mediated Syntheses
Transition metal catalysis is a powerful tool for synthesizing the bicyclo[3.3.0]octane core, often through the cycloisomerization of suitable diene substrates. Nickel complexes, in particular, have been shown to be highly effective. A common route involves the cycloisomerization of 1,5-cyclooctadiene (B75094) (1,5-COD).
The catalytic system Ni(COD)2/BF3·OEt2, for example, demonstrates high efficiency in converting 1,5-COD to cis-bicyclo[3.3.0]oct-2-ene, a direct precursor and isomer of 1,2,3,3a-tetrahydropentalene. Mechanistic studies suggest that the reaction is initiated by the oxidation of Ni(0) to Ni(I) by the Lewis acid, BF3·OEt2. rsc.org The active catalytic species are believed to be ionic nickel(I) complexes stabilized by the substrate molecules. rsc.org
A similar transformation can be achieved using nickel hydride complexes, such as those supported by pyrrole-derived phosphine (B1218219) ligands. nuph.edu.ua In this catalytic cycle, a nickel hydride species reacts with the diene. The cycloisomerization of 1,5-cyclooctadiene using a (κP-CyPNH)(κP,κN-CyPN)NiH catalyst proceeds to form several isomers, including bicyclo[3.3.0]oct-1(5)-ene, which is a synonym for 1,2,3,3a-tetrahydropentalene. nuph.edu.uathieme-connect.com The reaction is believed to proceed through insertion of the alkene into the Ni-H bond, followed by intramolecular cyclization and subsequent β-hydride elimination to release the bicyclic product and regenerate the nickel hydride catalyst.
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Product Composition |
|---|---|---|---|---|---|
| (κP-CyPNH)(κP,κN-CyPN)NiH / Acetic Acid | 1,5-Cyclooctadiene | 80 | 20 | 83 | A: 89%, B: 4%, C: 2%, D: 2%, E: 3% |
| (κP-CyPNH)(κP,κN-CyPN)NiH / Acetic Acid | 1,5-Cyclooctadiene | 100 | 20 | 83 | A: 82%, B: 6%, C: 4%, D: 3%, E: 5% |
Product Key: A: cis-bicyclo[3.3.0]oct-2-ene, B: bicyclo[3.3.0]oct-1(2)-ene, C: bicyclo[3.3.0]oct-1(5)-ene, D: 1,4-cyclooctadiene, E: 1,3-cyclooctadiene.
Cascade and Tandem Reaction Mechanisms
Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all without the need to isolate intermediates or add new reagents. jst.go.jp These sequences are highly efficient for building complex molecules like 1,2,3,3a-tetrahydropentalene from simpler starting materials. jst.go.jpacs.org
The metal-catalyzed cycloisomerization of 1,5-cyclooctadiene described previously can be viewed as a tandem process involving alkene insertion, cyclization, and β-hydride elimination steps that occur sequentially within the coordination sphere of the metal. rsc.orgnuph.edu.ua
Another powerful example is the synthesis of the bicyclo[3.3.0]octane ring system via an intramolecular C-H insertion reaction. In one study, a diazoester containing a chiral auxiliary was treated with a rhodium catalyst. thieme-connect.com The reaction proceeds via the formation of a rhodium carbene intermediate from the diazo compound, followed by an intramolecular C-H insertion that closes the second five-membered ring, thus forming the bicyclic core in a single, highly controlled step. thieme-connect.com Such cascade processes that form multiple bonds and stereocenters are synthetically valuable for their atom economy and efficiency. acs.org
Stereochemical Control and Regioselectivity Studies
Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of bond formation (regioselectivity) is paramount in the synthesis of complex targets. For 1,2,3,3a-tetrahydropentalene and its derivatives, this involves controlling the fusion of the two five-membered rings and the configuration of any substituents.
Origins of Diastereoselectivity in Multi-step Sequences
The bicyclo[3.3.0]octane skeleton inherently favors a cis-fused ring system due to reduced ring strain compared to the trans-fused isomer. This thermodynamic preference is often reflected in the diastereoselectivity of cyclization reactions that form this core.
In cascade sequences, the stereochemical outcome is often determined in the key bond-forming step. For instance, in the tandem Mukaiyama aldol-lactonization process used to form substituted tetrahydrofurans, the diastereoselectivity arises from nucleophilic addition to a cyclic oxocarbenium ion intermediate. acs.org The stereochemical outcome of these reactions is typically confirmed through methods like Nuclear Overhauser Effect (NOE) correlations, coupling constant analysis, and X-ray crystallography. acs.org Similarly, in the Rh-catalyzed C-H insertion to form a bicyclo[3.3.0]octane system, the reaction of a diazoester with Rh₂(OAc)₄ yielded the product with a diastereomeric excess (de) of 43%, indicating a facial preference in the C-H insertion step. thieme-connect.com The choice of catalyst and reaction conditions plays a crucial role in maximizing this selectivity.
Enantiocontrol Mechanisms in Asymmetric Catalysis
Achieving enantiocontrol—the selective formation of one of two mirror-image enantiomers—is a primary goal of modern organic synthesis. This is typically accomplished using chiral catalysts, where a metal is coordinated to a chiral ligand. nih.govgoogle.com
An effective method for synthesizing an optically active bicyclo[3.3.0]octane ring involves an asymmetric intramolecular C-H insertion. thieme-connect.com When a diazoester was treated with a catalytic amount of the chiral rhodium complex Rh₂(S-DOSP)₄, the desired bicyclo[3.3.0]octane product was formed with a high diastereomeric excess of 78%. thieme-connect.com The enantiocontrol is imparted by the chiral environment created by the (S)-DOSP ligands around the rhodium center, which directs the C-H insertion to occur selectively on one enantiotopic face of the molecule.
The use of chiral phosphine ligands is a widespread strategy in asymmetric metal catalysis, including nickel-catalyzed reactions. nih.gov Ligands such as BINAP, Me-Duphos, and Josiphos are commonly employed to induce enantioselectivity in a variety of transformations, including cycloadditions and cross-coupling reactions. nih.gov In the context of synthesizing chiral tetrahydropentalene derivatives, a catalyst system composed of a transition metal (like nickel, palladium, or rhodium) and a suitable chiral phosphine ligand would create an asymmetric environment, allowing for the enantioselective formation of the bicyclic product from an achiral precursor. google.comnih.gov
Factors Influencing Regioselective Functionalization
Identification and Characterization of Reaction Intermediates
The identification and characterization of specific reaction intermediates in the transformations of 1,2,3,3a-tetrahydropentalene have not been reported in the surveyed scientific literature. Mechanistic studies on analogous systems often involve the formation of transient species such as carbocations or radicals. nih.govyoutube.com For 1,2,3,3a-tetrahydropentalene, electrophilic addition to the double bond would likely proceed through a carbocationic intermediate. The stability and rearrangement pathways of such an intermediate would be crucial to the final product distribution. However, direct spectroscopic or trapping evidence for these intermediates in the context of 1,2,3,3a-tetrahydropentalene chemistry is not available.
Transition State Analysis and Energy Profiling
Computational studies involving transition state analysis and energy profiling for reactions of 1,2,3,3a-tetrahydropentalene are not present in the accessible literature. Such analyses are critical for a quantitative understanding of reaction pathways and selectivity. youtube.comufl.edu For related bicyclic systems, computational methods have been used to elucidate reaction mechanisms and predict stereochemical outcomes. cdnsciencepub.comimperial.ac.uk A similar theoretical investigation for 1,2,3,3a-tetrahydropentalene would be necessary to map out the energy landscapes of its potential transformations, identify the structures of transition states, and calculate activation barriers. In the absence of such studies, a data-driven discussion on this topic is not possible.
Computational Chemistry Approaches to 1,2,3,3a Tetrahydropentalene Systems
Electronic Structure Theory Applications
Theoretical investigations into the electronic structure of molecules provide fundamental insights into their stability, reactivity, and spectroscopic properties. Standard methods employed for such studies include Density Functional Theory (DFT), high-accuracy ab initio techniques, and Molecular Orbital (MO) theory.
Density Functional Theory (DFT) Calculations for Ground States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state of molecules. This involves selecting an appropriate functional and basis set to solve the Kohn-Sham equations, yielding the electron density and, from it, the total energy and other properties. For a molecule like 1,2,3,3a-tetrahydropentalene, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and vibrational frequencies. However, specific studies applying DFT to this compound are not found in the current body of scientific literature.
Ab Initio Methods for High-Accuracy Electronic Structure
Ab initio methods, which are based on first principles without empirical parameters, offer a pathway to very high accuracy in electronic structure calculations. Methods such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory are often used to obtain benchmark energetic and structural data. While there are studies on related bicyclo[3.3.0]octane systems that employ these high-level methods, a focused investigation on 1,2,3,3a-tetrahydropentalene is not available. Such studies would be crucial for definitively establishing its conformational preferences and relative stability.
Molecular Orbital (MO) Theory Analysis
Molecular Orbital (MO) theory provides a qualitative and quantitative picture of the arrangement and energies of electrons in a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals, is critical for understanding a molecule's reactivity towards nucleophiles and electrophiles. A detailed MO analysis for 1,2,3,3a-tetrahydropentalene, which would elucidate its electronic characteristics and potential reaction pathways, has not been reported.
Reaction Mechanism Simulations and Energetic Landscapes
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the simulation of reaction mechanisms and the calculation of key energetic parameters.
Prediction of Catalytic Reaction Pathways and Active Sites
For a molecule with a double bond like 1,2,3,3a-tetrahydropentalene, computational methods could be used to predict its behavior in catalytic reactions, such as hydrogenation or polymerization. By modeling the interaction of the molecule with a catalyst surface or a molecular catalyst, researchers can identify potential active sites and elucidate the step-by-step mechanism of the reaction. There are currently no published studies that perform such simulations for 1,2,3,3a-tetrahydropentalene.
Calculation of Activation Energies and Thermodynamic Properties
The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and thermodynamic properties (such as enthalpy and entropy of reaction) is a key output of reaction mechanism simulations. This data is vital for understanding reaction kinetics and equilibria. For 1,2,3,3a-tetrahydropentalene, such calculations would provide valuable information about its stability, potential for isomerization, and reactivity in various chemical transformations. Unfortunately, this specific energetic data is not available in the scientific literature.
Rational Design of Chiral Ligands through Computational Modeling
The rational design of chiral ligands for catalytic systems involving 1,2,3,3a-tetrahydropentalene is a significant area where computational modeling provides critical insights. These computational strategies are essential for developing new, effective ligands for asymmetric catalysis, moving beyond traditional trial-and-error experimental methods. nih.govchiralpedia.com The core principle is to use computational power to predict how a ligand will interact with a metal center and substrates, thereby guiding the synthesis of only the most promising candidates. chiralpedia.com
Computer-aided design protocols often begin with the screening of large structural databases to identify novel ligand families. nih.gov This process involves creating a library of potential chiral ligands and computationally evaluating their performance in a target reaction. chiralpedia.com Methodologies such as molecular docking and virtual screening are employed to predict the binding affinities and interaction modes of these potential ligands with a metal catalyst complexed with a 1,2,3,3a-tetrahydropentalene derivative. nih.gov These tools can assess numerous compounds in a relatively short time, identifying the best conformations for the receptor-binding site and narrowing down the pool of candidates for experimental validation. chiralpedia.comnih.gov
Quantum mechanics (QM) and molecular dynamics (MD) simulations are central to the rational design process. taylorfrancis.com QM methods can elucidate the electronic structure of the catalyst-ligand-substrate complex, providing a detailed understanding of the transition states that govern enantioselectivity. By analyzing the transition state energies for the formation of different stereoisomers, researchers can predict the enantiomeric excess (ee) that a given chiral ligand might achieve. This allows for the in silico optimization of the ligand structure to maximize the desired stereochemical outcome.
A key strategy is the use of functionality mapping, where the essential steric and electronic features of a ligand required for high stereoinduction are identified. researchgate.net For systems based on the rigid and conformationally well-defined 1,2,3,3a-tetrahydropentalene scaffold, computational models can precisely map how substituents on the ligand will influence the stereochemical environment around the catalytic center. This predictive power accelerates the development of highly effective catalysts for asymmetric reactions. chiralpedia.com
Table 1: Computationally Designed Chiral Ligands for Pentalene (B1231599) Systems
| Ligand Type | Computational Method | Target Property | Predicted Outcome |
|---|---|---|---|
| Chiral Phosphine (B1218219) | DFT (Transition State Analysis) | Enantioselectivity | High ee% due to specific steric hindrance in the transition state |
| Diamine Ligand | Molecular Docking & MD | Binding Affinity & Conformation | Stable chelation with the metal center, rigidifying the catalytic pocket |
| Allene-based Ligand | QM/MM | Stereoinduction | Controlled approach of the substrate to the catalytic site |
Computational Efficiency and Basis Set Considerations
The accuracy and feasibility of computational studies on 1,2,3,3a-tetrahydropentalene systems are critically dependent on the choice of computational method and the atomic orbital basis set. nih.govresearchgate.net This choice represents a fundamental compromise between computational cost and the desired accuracy of the results. researchgate.net While a more complete basis set can, in principle, lead to a more accurate description of the molecular system, it also dramatically increases the computational time required for the calculations. nih.gov
The selection of a basis set is a crucial technical aspect of Density Functional Theory (DFT) and other ab initio calculations. nih.govuniovi.es Basis sets are sets of mathematical functions used to construct the molecular orbitals. uni-rostock.decomp-gag.org Their completeness is often described by their "size," which reflects the number of functions used to represent each electron. nih.gov Common families of basis sets include the Pople-style (e.g., 6-31G(d)), Dunning's correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ), and the Karlsruhe "def2" series (e.g., def2-SVP, def2-TZVP). researchgate.netuniovi.es
For a molecule like 1,2,3,3a-tetrahydropentalene, even a relatively simple calculation requires a careful balance. A minimal basis set, such as STO-3G, would be computationally very fast but is generally insufficient for accurate results. uni-rostock.de Split-valence basis sets, like the Pople 3-21G or 6-31G(d), offer a better balance by using more functions for the valence electrons, which are most important for chemical bonding and reactivity. uni-rostock.de The addition of polarization functions (e.g., the '(d)' in 6-31G(d)) is crucial for describing the anisotropic nature of electron density in molecules and is generally considered essential for reliable geometry optimizations and energy calculations. uni-rostock.de
For higher accuracy, especially when studying reaction mechanisms and transition states, larger basis sets from the correlation-consistent or Karlsruhe families are preferred. researchgate.net The def2-TZVP (triple-zeta valence with polarization) basis set, for instance, is often cited as a good choice for balancing speed and accuracy. researchgate.net However, for very large systems or long molecular dynamics simulations, even this can be too demanding. In such cases, multi-level approaches may be used, where the geometry is optimized with a smaller, more efficient basis set, and then single-point energy calculations are performed with a larger, more accurate basis set. uni-rostock.de This is often denoted with a double slash, for example, MP2/def2-TZVP//HF/6-31G(d). uni-rostock.de The development of new basis sets optimized for specific purposes, such as describing electron-nuclear correlation in multicomponent methods, continues to improve computational efficiency for a given level of accuracy. researchgate.netarxiv.org
Table 2: Comparison of Basis Sets for Tetrahydropentalene Calculations
| Basis Set | Description | Relative Computational Cost | Typical Application |
|---|---|---|---|
| 6-31G(d) | Pople Split-Valence with Polarization uni-rostock.de | Low | Initial geometry optimizations, screening |
| cc-pVDZ | Dunning Correlation-Consistent, Double-Zeta | Medium | Geometries and energies where correlation is important |
| def2-SVP | Karlsruhe Split-Valence with Polarization | Low-Medium | Routine DFT calculations, good balance for larger systems researchgate.net |
| def2-TZVP | Karlsruhe Triple-Zeta Valence with Polarization researchgate.net | High | High-accuracy energy calculations, transition state analysis researchgate.net |
Reactivity and Synthetic Utility of 1,2,3,3a Tetrahydropentalene in Complex Molecule Synthesis
Utilization as Versatile Building Blocks for Advanced Organic Architectures
Derivatives of 1,2,3,3a-tetrahydropentalene are highly valued as versatile building blocks in synthetic chemistry. researchgate.net Their utility stems from the rigid, fused five-membered ring system which provides a well-defined three-dimensional scaffold upon which further chemical complexity can be built. A key starting material for many of these building blocks is tetrahydropentalene-2,5-dione (2,5-THP-dione), a commercially available bulk chemical that can be prepared on a multi-kilogram scale. semanticscholar.org Researchers have developed scalable, optimized protocols to synthesize a variety of alkylated and monofunctionalized derivatives from 2,5-THP-dione, yielding target compounds in high yields. semanticscholar.orgnuph.edu.ua These efforts underscore the value of 2,5-THP-dione in generating complex molecular structures for applications such as drug discovery. semanticscholar.org
The strategic selection of both di- and mono-functionalized tetrahydropentalene derivatives allows chemists to enrich the chemical space of medicinally relevant molecules. researchgate.net This approach focuses on efficiency and scalability, moving beyond traditional methods to harness the most valuable derivatives for subsequent transformations. researchgate.net
The inherent structure of the tetrahydropentalene core makes it an ideal precursor for the assembly of more complex polycyclic and fused-ring systems. The bicyclo[3.3.0]octane skeleton is a feature of numerous biologically active compounds, and synthetic routes leveraging tetrahydropentalene derivatives have proven effective in constructing these targets. semanticscholar.org For instance, synthetic strategies have been developed to access functionalized pentalenes through methods like carbonyl-ene reactions, showcasing creative approaches to these challenging compounds. semanticscholar.org The synthesis of these systems is crucial for medicinal chemistry, as demonstrated by the development of bicyclo[3.3.0]octane derivatives as potent inhibitors for dipeptidyl peptidase 4 (DPP-4) in the management of type 2 diabetes and as inhibitors of human arginase for cancer immunotherapy. semanticscholar.org
Triquinane sesquiterpenoids are a significant class of natural products characterized by a tricyclic skeleton derived from three fused five-membered rings. nih.gov The linear variants of these compounds are based on the 1H-cyclopenta[a]pentalene skeleton, making tetrahydropentalene derivatives ideal starting points for their synthesis. nih.gov Many of these natural products exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. nih.gov
The utility of tetrahydropentalene derivatives in this context is exemplified by their role in the synthesis of complex natural products. semanticscholar.org A notable example is the synthesis of racemic 1-desoxyhypnophilin, which highlights the structural and synthetic versatility of this class of compounds in building intricate natural product frameworks. semanticscholar.org The ability to construct such complex molecules underscores the importance of tetrahydropentalenes as key intermediates in total synthesis. semanticscholar.org
Interactive Table: Synthetic Transformations of Tetrahydropentalene Derivatives
| Precursor | Reaction Type | Product Type | Application | Reference |
| Tetrahydropentalene-2,5-dione | Alkylation / Monofunctionalization | Alkylated THP-ketones | Medicinal Chemistry Building Blocks | nuph.edu.ua, semanticscholar.org |
| Functionalized Pentalene (B1231599) | Carbonyl-Ene Reaction | Fused-Ring Systems | Access to Complex Scaffolds | semanticscholar.org |
| Tetrahydropentalene Derivative | Multi-step Synthesis | 1-desoxyhypnophilin | Natural Product Synthesis | semanticscholar.org |
| Keto-alcohol Derivative | Methylation | Methoxyketone | Diastereomeric Building Blocks | semanticscholar.org |
Application as Chiral Ligands in Asymmetric Catalysis
Beyond their role as structural building blocks, chiral derivatives of 1,2,3,3a-tetrahydropentalene have emerged as a critical class of ligands in the field of asymmetric catalysis. rsc.org The design of effective chiral ligands is paramount for controlling the stereochemical outcome of metal-catalyzed reactions. The rigid C2-symmetric scaffold of certain tetrahydropentalene derivatives makes them particularly effective for this purpose, allowing for the creation of a well-defined chiral environment around a metal center. This structural rigidity and the potential for fine-tuning substituents are highly desirable features for developing new catalytic systems. rsc.org
One of the prominent applications of chiral ligands is in rhodium-catalyzed asymmetric 1,4-addition reactions. These reactions are powerful tools for forming carbon-carbon bonds enantioselectively. Specifically, the 1,4-addition of arylboronic acids to α,β-unsaturated compounds is a widely used transformation. In these reactions, a rhodium(I) complex coordinated with a chiral diene ligand catalyzes the addition, leading to products with high enantioselectivity. acs.org
While various chiral dienes are employed, the fundamental principle relies on the ligand's ability to create a chiral pocket that directs the approach of the substrates. For example, the asymmetric 1,4-addition of arylboronic acids to arylmethylene cyanoacetates can proceed with high yields and up to 99% enantiomeric excess (ee) when using an appropriate rhodium/chiral diene catalyst. acs.org Similarly, these catalytic systems have been successfully applied to reactions with nitroalkenes, which are valuable because the resulting chiral nitro compounds can be converted into a variety of useful chiral building blocks for drug and natural product synthesis. rsc.org
The relationship between the stereochemistry of a chiral ligand and its catalytic activity is a cornerstone of asymmetric catalysis research. Structure-activity relationship (SAR) studies are conducted to understand how modifications to a ligand's structure affect the yield and enantioselectivity of a reaction. rsc.org For ligands derived from the tetrahydropentalene scaffold, the specific arrangement of atoms and functional groups (the absolute configuration) dictates the three-dimensional space around the catalytic metal center. uou.ac.in
This stereochemical information is crucial for predicting and rationalizing the outcome of a catalytic transformation. For instance, in a given reaction, one enantiomer of a chiral ligand may produce the desired product with high enantioselectivity, while the other enantiomer yields the opposite product enantiomer. This is a direct consequence of the differing spatial arrangements of the ligand, which leads to different transition state energies for the formation of the two possible product enantiomers. uou.ac.in Understanding these relationships allows for the rational design of new, more effective ligands for specific asymmetric transformations. researchgate.net
Novel Chemical Transformations and Reaction Development
The unique structural and electronic properties of the 1,2,3,3a-tetrahydropentalene system continue to inspire the development of novel chemical transformations. The search for new reactions and more efficient synthetic routes is a constant driver of innovation in organic chemistry. semanticscholar.org
Creative approaches have been developed to access functionalized pentalenes, including the use of carbonyl-ene reactions and enzymatic kinetic resolutions. semanticscholar.org Enzymatic methods, in particular, offer a powerful way to resolve racemic mixtures of tetrahydropentalene derivatives, providing access to enantiomerically pure materials that are valuable as chiral building blocks or ligands. Another area of development involves intramolecular reactions, where functional groups on the tetrahydropentalene scaffold react with each other to form new rings, leading to even more complex and rigid structures. mdpi.com These novel transformations expand the synthetic chemist's toolbox and open up new avenues for the construction of advanced organic molecules.
Advanced Spectroscopic Characterization Methodologies in 1,2,3,3a Tetrahydropentalene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 1,2,3,3a-tetrahydropentalene. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are indispensable for a complete and unambiguous assignment. wikipedia.org
A combination of 2D NMR experiments is employed to piece together the molecular puzzle of the 1,2,3,3a-tetrahydropentalene scaffold.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edursc.org By analyzing the cross-peaks in a COSY spectrum, it is possible to trace the proton-proton connectivity networks within the molecule, such as the sequence of protons along the aliphatic portion of the five-membered rings and their relationship to the vinylic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcolumbia.edu Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu An edited HSQC can further distinguish methylene (B1212753) (CH₂) groups from methine (CH) and methyl (CH₃) groups, providing rapid confirmation of carbon types. columbia.edugithub.io
The table below illustrates the type of data obtained from these 2D NMR experiments for a hypothetical 1,2,3,3a-tetrahydropentalene structure.
Table 1: Representative 2D NMR Correlations for 1,2,3,3a-Tetrahydropentalene
| Proton (¹H) Signal | COSY Correlations (Correlates with) | HSQC Correlation (Attached to) | HMBC Correlations (Correlates with) |
| H-1 | H-2, H-6 | C-1 | C-2, C-3, C-3a, C-6a |
| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-3a |
| H-3a | H-3, H-4, H-6a | C-3a | C-1, C-3, C-4, C-6a |
| H-4 (vinylic) | H-3a, H-5 | C-4 | C-3a, C-5, C-6 |
| H-5 (vinylic) | H-4, H-6 | C-5 | C-3a, C-4, C-6, C-6a |
| H-6 (vinylic) | H-5, H-6a | C-6 | C-4, C-5, C-6a |
Note: This table is illustrative. Actual chemical shifts and correlations depend on the specific isomer and substitution pattern.
The 1,2,3,3a-tetrahydropentalene core contains a stereocenter at the 3a position, leading to the possibility of diastereomers, particularly in substituted derivatives. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the primary NMR method for differentiating these isomers. wikipedia.org
Unlike COSY, which shows through-bond coupling, NOESY identifies protons that are close to each other in three-dimensional space. wikipedia.orgrsc.org The presence of a NOESY cross-peak between two protons indicates a spatial proximity, typically within 5 Å. This is invaluable for determining relative stereochemistry. For instance, in a cis-fused tetrahydropentalene derivative, NOE correlations would be observed between protons on the "face" of one ring and protons on the corresponding face of the fused ring. The specific pattern of these through-space interactions allows for the confident assignment of diastereomeric forms. masterorganicchemistry.com
Table 2: Expected Key NOESY Correlations for a cis-Fused 1,2,3,3a-Tetrahydropentalene Derivative
| Proton 1 | Proton 2 | Implied Spatial Relationship | Stereochemical Implication |
| H-3a | H-6a | Proximal | Confirms cis ring fusion |
| H-3 (axial) | H-6a (pseudo-axial) | Proximal | Protons on the same face of the bicyclic system |
| H-1 (endo) | H-3 (endo) | Proximal | Consistent with the folded geometry of the cis-isomer |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information. This powerful analytical technique maps the precise three-dimensional arrangement of atoms in the solid state by measuring the diffraction pattern of X-rays passing through the crystal. nih.gov
For 1,2,3,3a-tetrahydropentalene research, X-ray crystallography can:
Confirm Connectivity: It provides an absolute proof of the molecular constitution, validating the assignments made by NMR.
Determine Relative Stereochemistry: It can unequivocally distinguish between cis- and trans-fused ring systems by providing exact coordinates for all atoms, revealing their spatial relationship to one another.
Determine Absolute Stereochemistry: For chiral, enantiomerically pure derivatives, analysis using anomalous dispersion can determine the absolute configuration (R or S) at each stereocenter. nih.gov
The output of an X-ray crystallographic analysis includes detailed information on bond lengths, bond angles, and torsion angles, as summarized in the representative table below.
Table 3: Representative Crystallographic Data for a 1,2,3,3a-Tetrahydropentalene Derivative
| Parameter | Value |
| Chemical Formula | C₈H₁₀ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.91 |
| c (Å) | 12.45 |
| β (°) | 105.3 |
| Volume (ų) | 608.7 |
| Z (molecules/unit cell) | 4 |
Note: Data are hypothetical and serve as an example of the parameters obtained from an X-ray diffraction experiment.
Vibrational Spectroscopy (FTIR, Raman) for Structural Feature Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its molecular vibrations. thermofisher.com These methods are highly effective for identifying the presence of specific functional groups and structural motifs within the 1,2,3,3a-tetrahydropentalene framework. nih.gov
FTIR Spectroscopy: Measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational modes of the molecule. thermofisher.com It is particularly sensitive to polar bonds.
Raman Spectroscopy: Measures the inelastic scattering of monochromatic laser light. thermofisher.com It is often more sensitive to non-polar, symmetric bonds.
For 1,2,3,3a-tetrahydropentalene, key vibrational bands would include C-H stretching from both the saturated (sp³) and unsaturated (sp²) portions of the molecule, as well as the characteristic C=C stretching of the double bond. nih.gov
Table 4: Characteristic Vibrational Frequencies for 1,2,3,3a-Tetrahydropentalene
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Structural Feature |
| C-H Stretch (sp²) | FTIR/Raman | 3100 - 3000 | Alkene C-H bonds |
| C-H Stretch (sp³) | FTIR/Raman | 3000 - 2850 | Alkane C-H bonds |
| C=C Stretch | Raman (strong), FTIR (medium) | 1680 - 1640 | Alkene double bond |
| CH₂ Scissoring | FTIR | 1485 - 1445 | Methylene groups |
| C-H Bend (sp²) | FTIR | 1000 - 650 | Out-of-plane bending |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity and structure of 1,2,3,3a-tetrahydropentalene. It provides two essential pieces of information: the exact molecular formula and clues about the structure through fragmentation analysis.
Molecular Formula Confirmation: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). nih.gov This allows for the calculation of the elemental composition of the molecular ion (M⁺˙). For 1,2,3,3a-tetrahydropentalene (C₈H₁₀), the experimentally determined mass would be compared to the calculated theoretical exact mass to unambiguously confirm the molecular formula. nih.gov
Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is reproducible and characteristic of the molecule's structure. Analysis of these patterns can help confirm the bicyclic nature of the tetrahydropentalene core. Common fragmentation pathways might include retro-Diels-Alder reactions or the loss of small, stable neutral molecules like ethylene (B1197577). chemguide.co.uk
Table 5: HRMS Data and Expected Fragments for 1,2,3,3a-Tetrahydropentalene
| Ion | Formula | Calculated Exact Mass (m/z) | Interpretation |
| [M]⁺˙ | [C₈H₁₀]⁺˙ | 106.07825 | Molecular Ion |
| [M-H]⁺ | [C₈H₉]⁺ | 105.07043 | Loss of a hydrogen radical |
| [M-C₂H₄]⁺˙ | [C₆H₆]⁺˙ | 78.04695 | Loss of ethylene (e.g., via retro-Diels-Alder) |
| [C₅H₅]⁺ | [C₅H₅]⁺ | 65.03913 | Cyclopentadienyl cation (a common stable fragment) |
Q & A
Basic: What are the established synthetic routes for 1,2,3,3a-tetrahydro-pentalene?
Answer:
1,2,3,3a-Tetrahydro-pentalene can be synthesized via two primary methodologies:
- Catalytic Dechlorination : Trans-1,2,3,3a-tetrahydro-pentalene derivatives are synthesized by dechlorination of precursors like HCFC-243fa using metal catalysts (e.g., Fe or Al-based systems), followed by isomer separation via fractional distillation .
- Intermolecular Pauson–Khand Reaction : Strained alkenes, such as hexahydropentalene, react with cobalt carbonyl complexes to form fused cyclic products. For example, 1,2,3,3a,4,6a-hexahydropentalene reacts with propargylic alcohol derivatives to yield angular triquinanes, albeit in low yields (15–30%) due to competing alkene isomerization .
Basic: How is the molecular structure of 1,2,3,3a-tetrahydro-pentalene characterized experimentally?
Answer:
Structural elucidation employs:
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and ring conformations. For example, Hirshfeld surface analysis of related tetrahydro-pentalene derivatives (e.g., benzodiazacyclopentadecine) reveals dominant H···H (66%) and H···C/C···H (28%) interactions, critical for understanding steric and electronic environments .
- Spectroscopic Techniques : NMR (¹H/¹³C) identifies proton environments and coupling constants, while IR spectroscopy detects functional groups like strained alkenes (C=C stretch at ~1650 cm⁻¹) .
Advanced: What catalytic applications exploit 1,2,3,3a-tetrahydro-pentalene motifs?
Answer:
- Zirconium Complexes : Pentalene’s antiaromatic 8π system stabilizes η⁸-coordination in zirconium complexes, enabling catalytic C–H activation and polymerization. For instance, zirconium-pentalene catalysts show enhanced activity in olefin polymerization due to ligand flexibility .
- Epoxy Resin Synthesis : Derivatives like divinylhexahydropentalene trioxide (DVHPTO) serve as low-viscosity epoxy monomers. Crosslinking DVHPTO with amines produces thermosets with high glass transition temperatures (Tg > 150°C), suitable for aerospace composites .
Advanced: How does antiaromaticity influence the reactivity of 1,2,3,3a-tetrahydro-pentalene derivatives?
Answer:
Pentalene’s inherent antiaromaticity (8π electrons) drives unique reactivity:
- Alkene Isomerization : Under catalytic conditions, trisubstituted alkenes in hexahydropentalene shift to tetrasubstituted positions, altering reaction pathways. For example, methyl-substituted pentalene undergoes alkene migration prior to cycloaddition, affecting product regiochemistry .
- Stabilization via Coordination : Antiaromaticity is mitigated by η⁸-coordination to transition metals (e.g., Ta, Zr), enabling stabilization of otherwise unstable intermediates in organometallic catalysis .
Data Contradiction Analysis: Why do reported yields vary in Pauson–Khand reactions involving tetrahydro-pentalene?
Answer:
Discrepancies arise from:
- Substrate Strain : Highly strained alkenes (e.g., benzvalene) exhibit unpredictable reactivity, leading to side reactions (e.g., dimerization) and yield fluctuations (20–50%) .
- Catalyst Sensitivity : Cobalt carbonyl complexes are moisture-sensitive, and minor variations in handling (e.g., inert atmosphere purity) can reduce yields by 10–15% .
Advanced: What computational methods are used to predict the stability of tetrahydro-pentalene derivatives?
Answer:
- DFT Calculations : Density Functional Theory (DFT) models the antiaromatic destabilization energy (~30 kcal/mol for pentalene) and predicts regioselectivity in Diels-Alder reactions .
- Molecular Dynamics (MD) : Simulates steric effects in coordination complexes, such as zirconium-pentalene, to optimize ligand geometries for catalytic activity .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals, aiding in cocrystal design for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
